molecular formula C14H16N4O2S B2961138 2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE CAS No. 577754-41-7

2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B2961138
CAS No.: 577754-41-7
M. Wt: 304.37
InChI Key: JZKWURWKZMXRHD-UHFFFAOYSA-N
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Description

2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a phenylethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the triazine derivative.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through alkylation reactions, using phenylethyl halides as alkylating agents.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring.

Scientific Research Applications

2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to the combination of its triazine ring, sulfanyl group, and phenylethyl moiety. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other triazine derivatives.

Properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-10-13(20)16-14(18-17-10)21-9-12(19)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWURWKZMXRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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